2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one
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Overview
Description
2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that features both furan and thiazolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .
Preparation Methods
The synthesis of 2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one typically involves the reaction of furan derivatives with thiazolidinone precursors. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde in the presence of a base . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups under suitable conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication. These actions are mediated through its binding to specific proteins and enzymes, leading to the inhibition of essential biological processes .
Comparison with Similar Compounds
Similar compounds include other furan and thiazolidinone derivatives, such as:
Furan-2-carbaldehyde: Known for its antibacterial properties.
Thiophene derivatives: Exhibit similar biological activities but with different chemical properties.
Oxazole and isoxazole derivatives: These compounds share structural similarities and biological activities with 2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one.
Properties
IUPAC Name |
2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-11-9(13)6-15-10(11)5-7(12)8-3-2-4-14-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGSPUTXXDTUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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